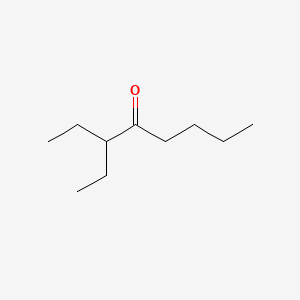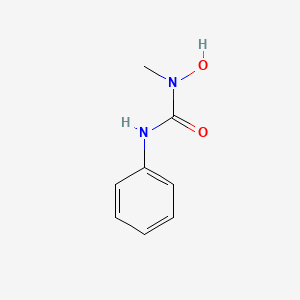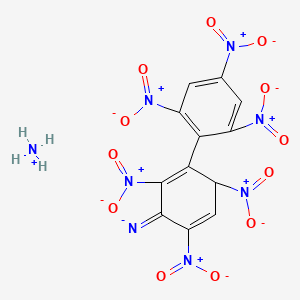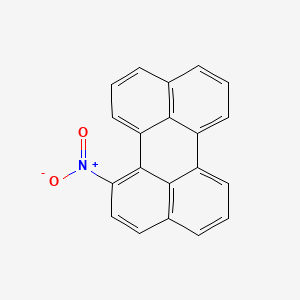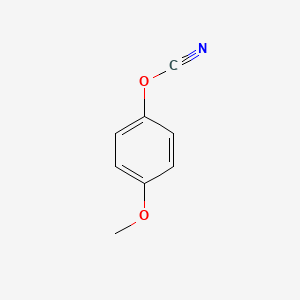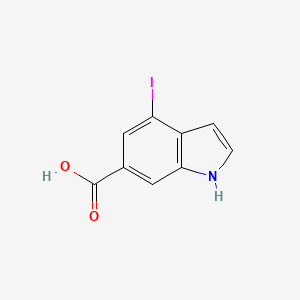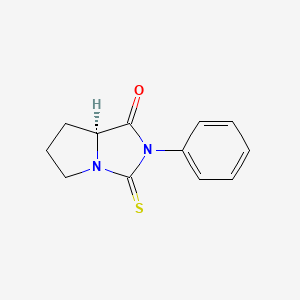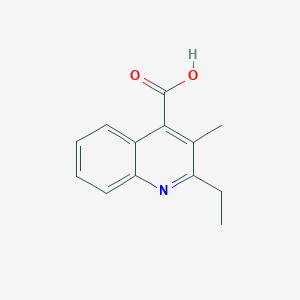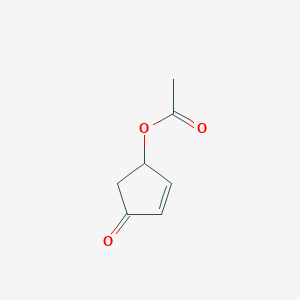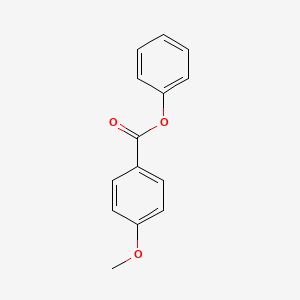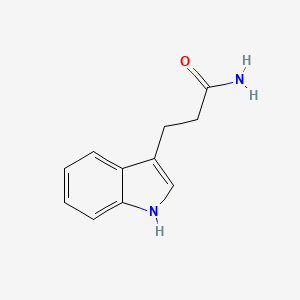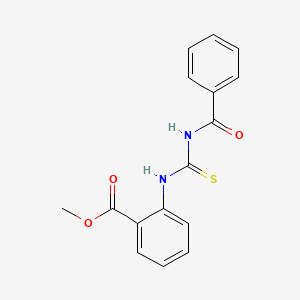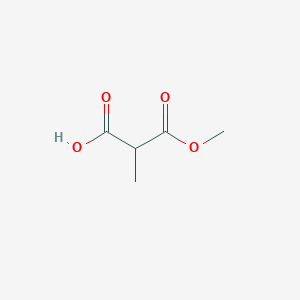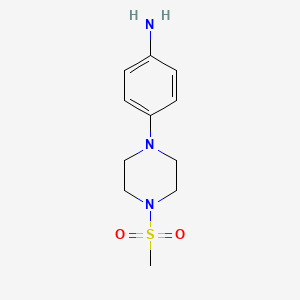
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Descripción general
Descripción
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is an organic compound that has recently gained attention due to its potential applications in a variety of scientific research areas. The compound is also known as 4-MSP or 4-MSPP and is a derivative of piperazine. This compound is a white, crystalline solid and has a molecular weight of 240.3 g/mol. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO). 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has a wide range of applications, from drug development to biochemistry, and is of particular interest due to its ability to modulate the activity of enzymes and receptors.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is a chemical compound that has been explored for its potential in various scientific research applications, particularly in the realm of chemical synthesis and modification. This compound plays a significant role in the development of mixed-side-chain macrocyclic chelates, as demonstrated by the sulfomethylation of piperazine and other polyazamacrocycles. This process allows for the introduction of methanesulfonate groups, which are pivotal for creating mono- and diacetate, phosphonate, and phosphinate derivatives. Such derivatives are crucial for further chemical modifications, offering pathways to diverse chemical entities with potential applications in medicinal chemistry and materials science (J. van Westrenen & A. D. Sherry, 1992).
Ligand Design for Receptor Studies
In pharmacological research, derivatives of 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine have been synthesized to act as ligands for melanocortin receptors. This includes the development of piperazine analogues for the melanocortin 4 receptor (MC4R), illustrating the compound's utility in exploring receptor-ligand interactions. Such studies are fundamental for the discovery of new drugs and understanding biological pathways related to these receptors (F. Mutulis et al., 2004).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of therapeutic agents is crucial for drug development. Research involving 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine derivatives has provided insights into the oxidative metabolism of novel antidepressants. For instance, the study of Lu AA21004 metabolism reveals the enzymatic pathways responsible for converting this compound into various metabolites. Such information is invaluable for predicting drug interactions, side effects, and efficacy (Mette G. Hvenegaard et al., 2012).
Material Science Applications
In material science, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is involved in the synthesis of high-performance thermosets from aromatic diamine-based benzoxazines. These materials exhibit superior thermal properties, making them suitable for advanced engineering applications where high temperature stability is required. The ability to tailor the thermal and mechanical properties of these polymers through chemical synthesis highlights the compound's utility beyond biomedical research (C. Lin et al., 2008).
Propiedades
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQDPGZILSRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359123 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
CAS RN |
442549-42-0 | |
| Record name | 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

